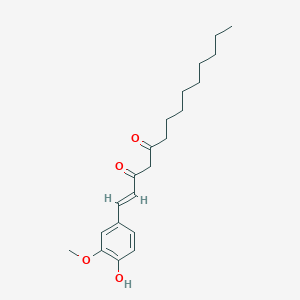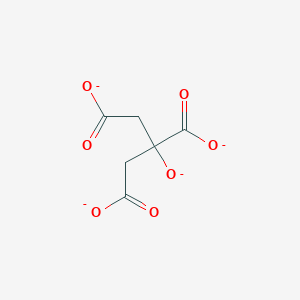![molecular formula C11H14N2O6 B1254396 1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxopyridine-3-carboxamide](/img/structure/B1254396.png)
1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxopyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ribosyl-4-pyridone-3-carboxamide is a member of 4-pyridones and a pyridinecarboxamide.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis Techniques
A variety of synthesis techniques have been developed for compounds structurally related to 1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxopyridine-3-carboxamide. These include multi-step synthesis processes involving condensation reactions and hydrolysis, as detailed in the synthesis of related compounds (Talupur, Satheesh, & Chandrasekhar, 2021). Another study highlighted the synthesis of derivatives using succinyl cyanide, characterized by spectroscopic methods and X-ray crystallography (Wiedemann & Grohmann, 2009).
Chemical Characterization
The structural and conformational properties of related compounds have been investigated using techniques like X-ray diffraction analysis and spectroscopic methods. These studies provide crucial insights into the molecular structure and stability of these compounds (Banerjee et al., 2002).
Biological Evaluation
Antimicrobial and Antioxidant Activities
Compounds with similar structures have been evaluated for their antimicrobial and antioxidant properties. For example, a series of derivatives demonstrated potent antioxidant activity, some even surpassing well-known antioxidants like ascorbic acid (Tumosienė et al., 2019).
Potential in Cancer Research
Certain derivatives have shown promise in cancer research, particularly in molecular docking studies related to tubulin inhibition, which is a significant target in cancer therapy (Jayarajan et al., 2019).
Investigation in HIV Research
The metabolic fate and excretion balance of similar compounds have been studied, with particular focus on their role in the development of inhibitors for the treatment of HIV, demonstrating the versatility of these compounds in various therapeutic areas (Monteagudo et al., 2007).
Propiedades
Fórmula molecular |
C11H14N2O6 |
|---|---|
Peso molecular |
270.24 g/mol |
Nombre IUPAC |
1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxopyridine-3-carboxamide |
InChI |
InChI=1S/C11H14N2O6/c12-10(18)5-3-13(2-1-6(5)15)11-9(17)8(16)7(4-14)19-11/h1-3,7-9,11,14,16-17H,4H2,(H2,12,18) |
Clave InChI |
MNWCUETVRXKWHC-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(C=C(C1=O)C(=O)N)C2C(C(C(O2)CO)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



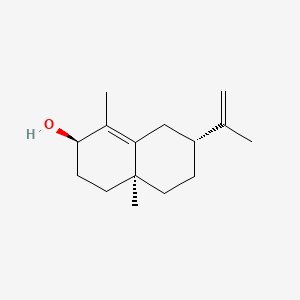
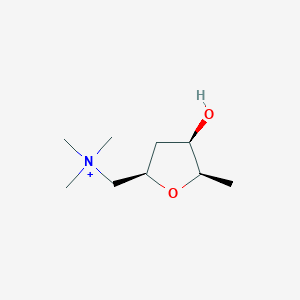
![5-Diphenylacetyl-1-(4-methoxy-3-methyl-benzyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B1254316.png)
![2-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol](/img/structure/B1254319.png)
![16-hydroxy-13-methyl-3,17-dioxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B1254320.png)
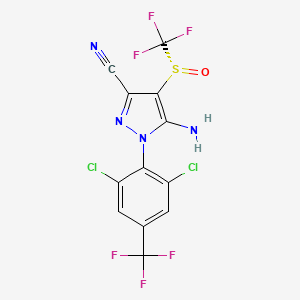
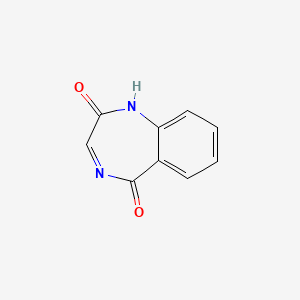
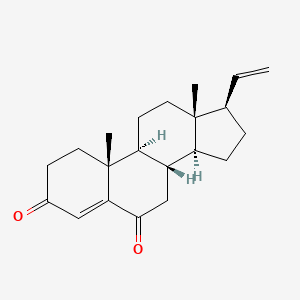

![p-[(R)-3-[bis-[(R)-beta-hydroxyphenethyl]amino]butyl]benzamide](/img/structure/B1254330.png)
![[(2,6-Dimethylphenyl)carbamoyl]formic acid](/img/structure/B1254331.png)
